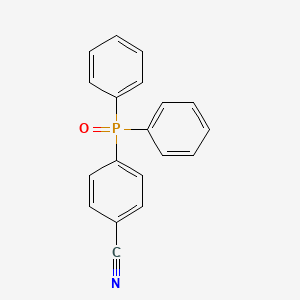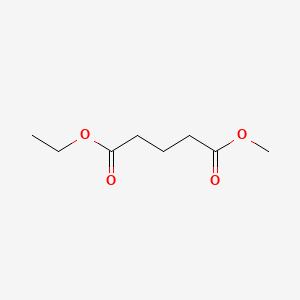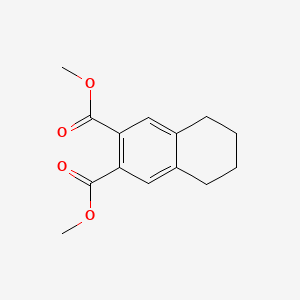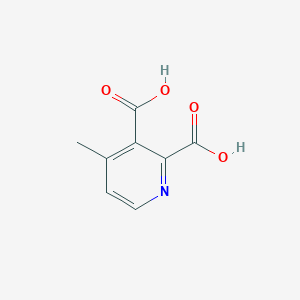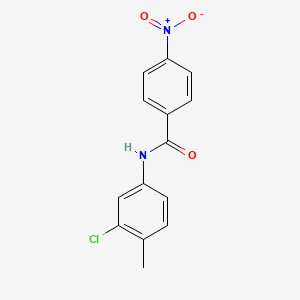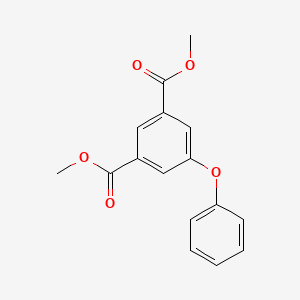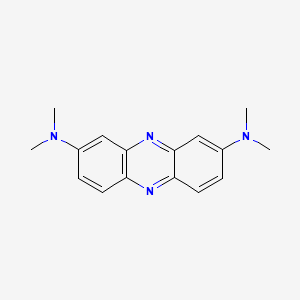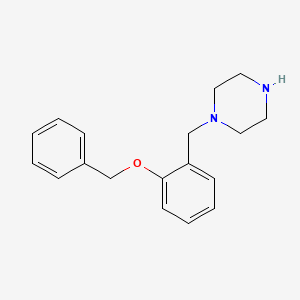
1-(2-Benzyloxy-benzyl)-piperazine
Overview
Description
1-(2-Benzyloxy-benzyl)-piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been widely studied for its potential therapeutic applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(2-Benzyloxy-benzyl)-piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cancer cells. This compound has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
1-(2-Benzyloxy-benzyl)-piperazine has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. Another advantage is that this compound has been shown to have low toxicity in cell culture and animal models. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for 1-(2-Benzyloxy-benzyl)-piperazine research. One direction is to further investigate the mechanism of action of this compound in various cell types and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, future research could explore the potential of this compound as a therapeutic agent for various diseases and disorders, including cancer, neurodegenerative diseases, and psychiatric disorders.
Scientific Research Applications
1-(2-Benzyloxy-benzyl)-piperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation. In psychiatric disorder research, this compound has been shown to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
1-[(2-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-6-16(7-3-1)15-21-18-9-5-4-8-17(18)14-20-12-10-19-11-13-20/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNQUKZDCTDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



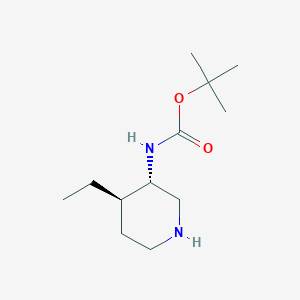
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)

